molecular formula C12H24 B13417121 4-Methyl-1-undecene CAS No. 74630-39-0

4-Methyl-1-undecene

Katalognummer: B13417121
CAS-Nummer: 74630-39-0
Molekulargewicht: 168.32 g/mol
InChI-Schlüssel: XOPDEIDKEIFVSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-1-undecene is an organic compound with the molecular formula C₁₂H₂₄ . It is a type of alkene, characterized by the presence of a double bond between two carbon atoms. This compound is also known as 1-Undecene, 4-methyl- and has a molecular weight of 168.3190 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Methyl-1-undecene can be synthesized through various organic synthesis methods. One common approach involves the alkylation of 1-decene with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, this compound can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down larger molecules into smaller ones using a catalyst, typically at high temperatures and pressures. The resulting mixture is then separated and purified to obtain the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-1-undecene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form alcohols, aldehydes, or carboxylic acids.

    Reduction: The double bond can be reduced to form 4-methylundecane.

    Substitution: It can undergo halogenation, where halogens such as chlorine or bromine are added across the double bond.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Methyl-1-undecene has various applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Methyl-1-undecene involves its reactivity due to the presence of the double bond. This double bond allows it to participate in various chemical reactions, such as addition and polymerization. The molecular targets and pathways involved depend on the specific reaction and application. For example, in oxidation reactions, the double bond is targeted by oxidizing agents, leading to the formation of different oxidation products .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Undecene: Similar structure but lacks the methyl group at the fourth position.

    4-Methylundecane: Saturated version of 4-Methyl-1-undecene, with no double bond.

    2-Methyl-1-undecene: Similar structure but with the methyl group at the second position.

Uniqueness

This compound is unique due to the presence of the methyl group at the fourth position, which can influence its reactivity and physical properties. This structural difference can lead to variations in boiling points, solubility, and reactivity compared to its isomers and other similar compounds .

Eigenschaften

CAS-Nummer

74630-39-0

Molekularformel

C12H24

Molekulargewicht

168.32 g/mol

IUPAC-Name

4-methylundec-1-ene

InChI

InChI=1S/C12H24/c1-4-6-7-8-9-11-12(3)10-5-2/h5,12H,2,4,6-11H2,1,3H3

InChI-Schlüssel

XOPDEIDKEIFVSU-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC(C)CC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.